molecular formula C16H11ClN4O3S2 B10873539 2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10873539
M. Wt: 406.9 g/mol
InChI Key: MNYSBKVDPKVJDU-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound featuring a combination of aromatic rings, thiadiazole, and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents.

    Attachment of the Pyridyl Group: The pyridyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

    Formation of the Amide Bond: The amide bond is formed by reacting the thiadiazole derivative with an appropriate acyl chloride or anhydride.

    Introduction of the Chlorobenzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and pyridyl group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodopyridine: Shares the pyridyl and chlorobenzoic acid moieties but lacks the thiadiazole ring.

    Indole Derivatives: Contain similar aromatic structures and are known for their diverse biological activities.

Uniqueness

2-Chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H11ClN4O3S2

Molecular Weight

406.9 g/mol

IUPAC Name

2-chloro-5-[[2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H11ClN4O3S2/c17-12-4-3-10(6-11(12)15(23)24)19-13(22)8-25-16-21-20-14(26-16)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,22)(H,23,24)

InChI Key

MNYSBKVDPKVJDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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